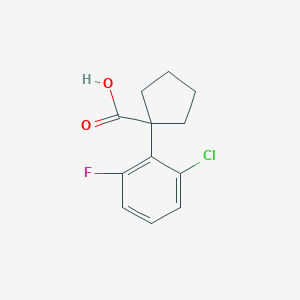
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C12H12ClFO2 and a molecular weight of 242.67 g/mol . This compound is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group, with a 2-chloro-6-fluorophenyl substituent on the cyclopentane ring . It is used in various research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzene with cyclopentanone in the presence of a base to form the intermediate product. This intermediate is then subjected to carboxylation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-6-Fluorophenyl)Cyclopentanecarboxylic Acid can be compared with similar compounds such as:
1-(2-Chloro-6-Fluorophenyl)Cyclopentane-1-Carboxylic Acid: This compound has a similar structure but may exhibit different reactivity and applications.
1-(2-Chloro-6-Fluorophenyl)-1-Cyclopentanecarboxylic Acid: Another closely related compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior, making it valuable for targeted research applications.
Eigenschaften
CAS-Nummer |
214263-03-3 |
|---|---|
Molekularformel |
C12H11ClFO2- |
Molekulargewicht |
241.66 g/mol |
IUPAC-Name |
1-(2-chloro-6-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c13-8-4-3-5-9(14)10(8)12(11(15)16)6-1-2-7-12/h3-5H,1-2,6-7H2,(H,15,16)/p-1 |
InChI-Schlüssel |
XFWCGCJZUQAJGP-UHFFFAOYSA-M |
SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)O |
Kanonische SMILES |
C1CCC(C1)(C2=C(C=CC=C2Cl)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



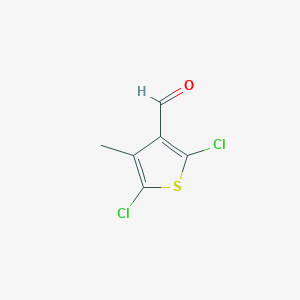
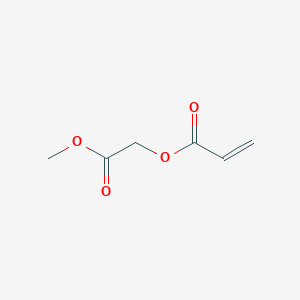
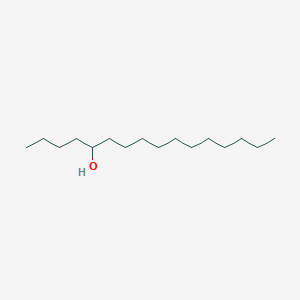
![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)


![3-[(3-Aminophenyl)diazenyl]aniline](/img/structure/B3188436.png)
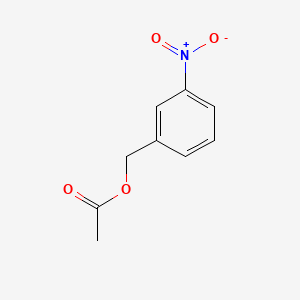
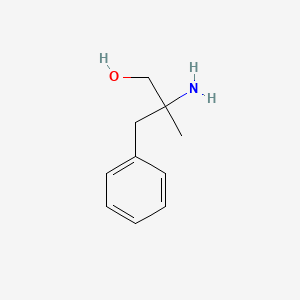
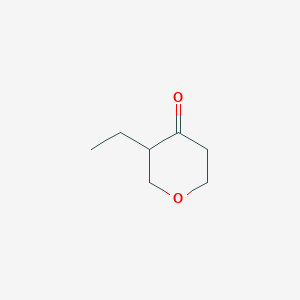
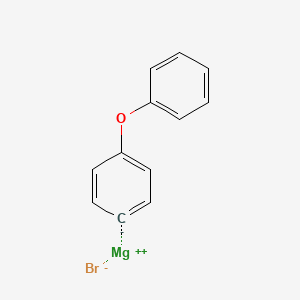
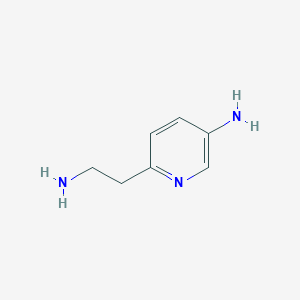
![2-[4-(dimethylamino)benzoyl]benzoic acid](/img/structure/B3188485.png)
